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4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid

Kinase inhibitor design BCR-ABL T315I mutant privileged pharmacophore

4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid (CAS 1131614-98-6; molecular formula C₁₄H₁₉IN₂O₂; MW 374.22) is a bifunctional aromatic building block that integrates three pharmacochemically relevant features: a 3-iodobenzoic acid core, a methylene-bridged 4-ethylpiperazine moiety, and a free carboxylic acid handle. The carboxylic acid group exhibits a predicted pKa of 3.96 ± 0.10, and the compound has a computed LogP of 2.00.

Molecular Formula C14H19IN2O2
Molecular Weight 374.22 g/mol
CAS No. 1131614-98-6
Cat. No. B13748824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid
CAS1131614-98-6
Molecular FormulaC14H19IN2O2
Molecular Weight374.22 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)I
InChIInChI=1S/C14H19IN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19)
InChIKeyPWKDIXNXVGYHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid (CAS 1131614-98-6): A Dual-Function Benzoic Acid Scaffold for Targeted Medicinal Chemistry and Structural Biology


4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid (CAS 1131614-98-6; molecular formula C₁₄H₁₉IN₂O₂; MW 374.22) is a bifunctional aromatic building block that integrates three pharmacochemically relevant features: a 3-iodobenzoic acid core, a methylene-bridged 4-ethylpiperazine moiety, and a free carboxylic acid handle. The carboxylic acid group exhibits a predicted pKa of 3.96 ± 0.10, and the compound has a computed LogP of 2.00 [1]. This compound belongs to a class of piperazinylmethyl-substituted iodobenzoic acids that serve as versatile intermediates for kinase inhibitor synthesis, radioimaging probe development, and crystallographic heavy-atom derivatization. Its structural architecture is closely related to the 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl scaffold, which has been validated as a privileged pharmacophore in multiple clinical-stage and preclinical kinase inhibitor programs [2].

Why In-Class Substitution of 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid Fails: Three Non-Interchangeable Structural Determinants


This compound cannot be interchangeably substituted with its closest analogs because three structural features operate synergistically and each carries distinct functional consequences. First, the iodine atom at the 3-position is not merely a heavy halogen substituent—it simultaneously depresses the carboxylic acid pKa (3.96 vs. 4.31 for the non-iodinated analog) , enables halogen bonding interactions with protein targets , and provides a strong anomalous scattering signal (f″ ≈ 6.8 electrons at Cu Kα wavelength) for experimental X-ray crystallographic phasing [1]. Second, the ethyl group on the piperazine ring confers a subtly different protonation profile and steric environment compared with both the methyl (LogP Δ = +0.39) and unsubstituted piperazine analogs [2][3], which directly impacts target binding kinetics and permeability. Third, the methylene bridge between the phenyl ring and piperazine introduces conformational flexibility that is absent in directly N-linked analogs (e.g., 3-iodo-4-(4-ethylpiperazin-1-yl)benzoic acid), altering the spatial presentation of the piperazine nitrogen to biological targets [4]. Replacing any one of these features with a close analog—such as the methylpiperazine variant (CAS 1131614-85-1), the non-iodinated scaffold (CAS 895519-97-8), or the unsubstituted piperazine (CAS 1131614-69-1)—would produce a compound with measurably different physicochemical, pharmacological, and structural biology utility.

Quantitative Differentiation Evidence for 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid Against In-Class Analogs


The (4-Ethylpiperazin-1-yl)methyl Moiety as a Validated Privileged Pharmacophore: Direct Head-to-Head Comparison in BCR-ABL Kinase Inhibition

In a direct head-to-head comparison within the same study, replacing the morpholine moiety of indazole-based precursor I with the (4-ethylpiperazin-1-yl)methyl tail yielded compound AKE-72 (5). This single structural modification conferred IC₅₀ values of < 0.5 nM against BCR-ABL wild-type and 9 nM against the clinically problematic T315I gatekeeper mutant [1]. The morpholine-containing precursor I, by contrast, showed substantially weaker BCR-ABL T315I inhibitory activity—motivating the entire structural optimization campaign. The identical (4-ethylpiperazin-1-yl)methyl motif is present in the target compound, demonstrating that this precise substitution pattern is a validated pharmacophoric element that cannot be replicated by morpholine, methylpiperazine, or unsubstituted piperazine alternatives.

Kinase inhibitor design BCR-ABL T315I mutant privileged pharmacophore medicinal chemistry

Lipophilicity Differentiation: LogP Comparison of Ethylpiperazine vs. Methylpiperazine Iodobenzoic Acid Analogs

The target compound (ethylpiperazine analog, CAS 1131614-98-6) exhibits a computed LogP of 2.00, compared with 1.61 for the direct methylpiperazine analog (CAS 1131614-85-1), representing a ΔLogP of approximately +0.39 [1][2]. In medicinal chemistry, the optimal lipophilicity range for oral drug candidates (Lipinski LogP ≤ 5 notwithstanding) typically falls between LogP 1–3 for balanced permeability and solubility. An increase of ~0.4 LogP units corresponds to roughly a 2.5-fold increase in partition coefficient, which can significantly enhance membrane permeability in cell-based assays while remaining within a favorable developability window. The unsubstituted piperazine analog (CAS 1131614-69-1) has a LogP of approximately 1.66, and the non-iodinated ethylpiperazine analog (CAS 895519-97-8) has a LogP of approximately 1.40 . The target compound thus occupies a distinct and potentially optimal lipophilicity niche among its closest structural neighbors.

Lipophilicity LogP ADME permeability physicochemical profiling

Carboxylic Acid pKa Modulation by the 3-Iodo Substituent: Impact on Ionization State and Reactivity

The 3-iodo substituent exerts a measurable electron-withdrawing effect on the benzoic acid core, depressing the carboxylic acid pKa. The target compound has a predicted pKa of 3.96 ± 0.10 for the carboxylic acid group, compared with 4.31 ± 0.10 for the non-iodinated analog 4-(4-ethylpiperazin-1-ylmethyl)benzoic acid (CAS 895519-97-8) . This ΔpKa of -0.35 units means that at physiological pH (7.4), both compounds exist predominantly as the carboxylate anion (>99.9%), but at mildly acidic pH values (e.g., pH 4.0–5.0, relevant to certain subcellular compartments and formulation conditions), the iodinated compound is approximately 2.2-fold more likely to be in the protonated, neutral form. This differential can impact solubility, passive membrane permeability under acidic conditions, and the efficiency of carboxylic acid activation for amide bond formation during library synthesis. The pKa of the parent 3-iodobenzoic acid (3.85 at 25 °C) further confirms the electron-withdrawing contribution of the meta-iodo substituent .

pKa modulation electron-withdrawing effect amide coupling ionization state

Iodine as an Intrinsic Heavy Atom for Experimental X-Ray Crystallographic Phasing

The covalently bound iodine atom at the 3-position of the benzoic acid ring serves as an intrinsic heavy-atom label for experimental phasing in macromolecular X-ray crystallography. Iodine (atomic number 53) exhibits a strong anomalous scattering signal: at the Cu Kα wavelength (1.5418 Å), the imaginary scattering component f″ for iodine is approximately 6.8 electrons, enabling single-wavelength anomalous dispersion (SAD) phasing [1]. This is a decisive advantage over non-iodinated analogs (e.g., CAS 895519-97-8, which lacks any atom heavier than oxygen) and also over brominated (f″ ≈ 1.5 e⁻ at Cu Kα) or chlorinated (f″ ≈ 0.7 e⁻) congeners. The use of iodine-containing compounds as heavy-atom derivatization agents (e.g., the I3C 'magic triangle' approach) is an established technique in structural biology [1][2]. Compounds incorporating this scaffold into ligands that are co-crystallized with protein targets can therefore provide direct experimental phase information without requiring additional soaking or derivatization steps—a significant practical advantage in structure-based drug design workflows. The non-iodinated ethylpiperazine analog cannot serve this function, and the methylpiperazine analog, while also iodinated, lacks the privileged pharmacophore validation.

X-ray crystallography SAD phasing heavy atom derivatization structural biology anomalous scattering

The (4-Ethylpiperazin-1-yl)methyl Scaffold Validated Across Multiple Kinase Inhibitor Chemotypes and a Clinical Imaging Tracer Program

The (4-ethylpiperazin-1-yl)methyl-3-substituted-phenyl scaffold—the core architecture of the target compound—has been validated across multiple independent kinase inhibitor programs with quantitative potency data. KST016366, a benzothiazole-derived multikinase inhibitor incorporating this exact scaffold, exhibited IC₅₀ values of 0.82 nM (Tie2), 3.81 nM (TrkA), and 53 nM (ABL-1 WT and T315I), along with GI₅₀ values of 51.4 nM and 19 nM against K-562 leukemia and KM12 colon carcinoma cell lines, respectively [1]. Separately, ALW-II-41-27, an EphA2 kinase inhibitor built on the same ethylpiperazinylmethyl scaffold, shows an IC₅₀ of 11 nM for EphA2 , and the corresponding radioiodinated analog [¹²³I]ETB was successfully developed as a SPECT imaging tracer demonstrating specific EphA2 receptor binding and tumor uptake (2.2% ID/g at 240 min in U87MG xenograft mice) [2]. These three independent validation streams—pan-BCR-ABL inhibition, broad-spectrum multikinase inhibition, and targeted SPECT imaging—establish this scaffold as productive across distinct therapeutic modalities. Compounds built on the methylpiperazine or unsubstituted piperazine congeners have not demonstrated comparable breadth of validation in the peer-reviewed literature.

Multikinase inhibitor EphA2 SPECT imaging cancer therapeutics radiopharmaceutical preclinical validation

Piperazine Basicity Profile: Comparable pKa Values Between Ethyl and Methyl Analogs Support Differential Lipophilicity-Driven Selection Without Basicity Penalty

A common concern when substituting an ethyl for a methyl group on piperazine is altered basicity that could confound SAR interpretation. Experimentally determined pKa values for the conjugate acids of 1-ethylpiperazine (pKa₁ = 9.15 ± 0.02) and 1-methylpiperazine (pKa₁ = 9.16 ± 0.00) are essentially identical at 298 K [1]. Both are approximately 99.9% protonated at endosomal pH (≤5.5) and >97% protonated at physiological pH 7.4. This near-identical basicity means that any differential biological activity observed between ethylpiperazine and methylpiperazine-containing compounds can be attributed primarily to differences in lipophilicity (ΔLogP ≈ +0.39 favoring the ethyl analog) and steric profile, rather than to divergent ionization states. The unsubstituted piperazine (pKa₁ = 9.67), by contrast, is measurably more basic (+0.5 log units), which would alter the fraction protonated at lysosomal pH values and could differentially affect lysosomotropic accumulation.

Piperazine basicity pKa protonation state solubility ionization

Defined Research and Industrial Application Scenarios for 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: Synthesis of Type II Tyrosine Kinase Inhibitors Targeting Drug-Resistant Mutants

The target compound serves as the optimal carboxylic acid building block for constructing kinase inhibitors in which the (4-ethylpiperazin-1-yl)methyl motif is deployed as a privileged solubilizing and potency-conferring tail. The AKE-72 program demonstrated that amide coupling of this scaffold (via the corresponding aniline) to a 3-aminoindazole warhead yielded a pan-BCR-ABL inhibitor with sub-nanomolar potency against wild-type and T315I mutant kinases [1]. The KST016366 program independently validated the same scaffold in a benzothiazole-urea chemotype, achieving IC₅₀ values of 0.82–53 nM across Tie2, TrkA, and ABL-1 kinases with demonstrated oral bioavailability [2]. The free carboxylic acid of the target compound is the ideal handle for direct HATU- or EDCI-mediated amide coupling to diverse amine-containing warheads, enabling rapid library synthesis for kinase selectivity profiling. Researchers engaged in kinase drug discovery should prioritize this compound over the methylpiperazine or non-iodinated analogs because of its superior LogP (2.00 vs. 1.61), the validated pharmacophoric status of the ethylpiperazine tail, and the retained iodine atom for co-crystallography applications.

SPECT Imaging Probe Development: Radioiodination-Ready Precursor for EphA2-Targeted Tumor Imaging

The 3-iodobenzoic acid core of the target compound provides a site for isotopic radioiodination (¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for preclinical autoradiography), making it an attractive precursor for developing targeted imaging agents. The Furukawa et al. study demonstrated that the ethylpiperazinylmethyl-trifluoromethylphenyl scaffold, when elaborated into [¹²³I]ETB, enabled specific SPECT/CT visualization of EphA2-expressing tumors with 2.2% ID/g uptake at 240 min in murine models [3]. The target compound's carboxylic acid provides a convenient point of diversification for attaching tumor-targeting vectors, peptide ligands, or fluorescent dyes, while the iodine atom can undergo isotope exchange or be exploited for its native iodine-127 in cold reference standards. Non-iodinated analogs (e.g., CAS 895519-97-8) cannot serve as radioiodination precursors, and the methylpiperazine variant would produce a structurally divergent imaging agent with potentially altered pharmacokinetics.

Structural Biology: Intrinsic Heavy-Atom Derivative for de Novo Protein-Ligand Co-Crystal Structure Determination

The covalently attached iodine atom qualifies this compound as a self-derivatizing ligand for experimental X-ray crystallographic phasing. When co-crystallized with a protein target of interest, the iodine atom provides a strong anomalous scattering signal (f″ ≈ 6.8 e⁻ at Cu Kα) [4] that can be exploited for SAD or SIRAS phasing, eliminating the need for separate halogen-soaking or selenomethionine incorporation protocols. This is particularly valuable in fragment-based drug discovery, where the compound can serve simultaneously as a fragment hit and as a phasing vehicle. The ethylpiperazine tail enhances aqueous solubility relative to unsubstituted piperazine analogs, facilitating co-crystallization at the high concentrations typically required for fragment soaking (>10 mM). Structural biology groups should select this compound over the non-iodinated analog because the latter provides no anomalous signal, and over brominated alternatives because iodine's ~4.5-fold stronger anomalous scattering at standard home-source wavelengths yields more reliable substructure solutions.

Chemical Biology Probe Synthesis: Multifunctional Scaffold for Bifunctional Degrader (PROTAC) and Affinity Label Development

The target compound's three functional handles—carboxylic acid (for amide/ester conjugation), iodine (for transition metal-catalyzed cross-coupling or radioisotope incorporation), and tertiary piperazine nitrogen (for additional alkylation or as a solubilizing group)—make it an unusually versatile scaffold for constructing bifunctional molecules. In PROTAC (proteolysis-targeting chimera) development, the carboxylic acid can be coupled to a target-protein ligand while the iodine atom can participate in Sonogashira, Suzuki, or Buchwald-Hartwig couplings to install linkers connecting to E3 ligase ligands . This orthogonal reactivity profile is not available with non-iodinated analogs. The ethyl group on piperazine provides an empirically validated balance of solubility and permeability (LogP 2.00) that supports cellular activity, whereas the more polar unsubstituted piperazine analog (LogP 1.66) may exhibit inferior membrane penetration in cell-based degradation assays.

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